A-86929
Description
The compound Benzo(f)thieno(2,3-c)quinoline-9,10-diol, 4,5,5a,6,7,11b-hexahydro-2-propyl-, hydrochloride, (5aR,11bS)-rel- (hereafter referred to as the target compound) is a polycyclic heterocyclic molecule with a fused benzo[f]thienoquinoline core. It is pharmacologically significant as a potent and selective dopamine D1 receptor agonist, initially developed under the name A-86929 and later as its diacetyl prodrug ABT-431 . The hydrochloride salt form enhances solubility and bioavailability, making it suitable for therapeutic applications in neurodegenerative disorders like Parkinson’s disease.
Key structural features include:
- A hexahydroquinoline scaffold with a thiophene ring fused to the quinoline system.
- A propyl substituent at position 2 and hydroxyl groups at positions 9 and 10.
- Stereochemical specificity at the (5aR,11bS)-configured chiral centers, critical for receptor binding .
Its molecular formula is C₂₂H₂₅NO₄S·HCl, and it is regulated under FDA Unique Ingredient Identifier YC3281G42A .
Structure
3D Structure
Properties
CAS No. |
173934-91-3 |
|---|---|
Molecular Formula |
C18H21NO2S |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(1S,10R)-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaene-4,5-diol |
InChI |
InChI=1S/C18H21NO2S/c1-2-3-11-7-13-17(22-11)9-19-14-5-4-10-6-15(20)16(21)8-12(10)18(13)14/h6-8,14,18-21H,2-5,9H2,1H3/t14-,18+/m1/s1 |
InChI Key |
REHAKLRYABHSQJ-KDOFPFPSSA-N |
Isomeric SMILES |
CCCC1=CC2=C(S1)CN[C@H]3[C@H]2C4=CC(=C(C=C4CC3)O)O |
Canonical SMILES |
CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)O)O |
Origin of Product |
United States |
Biological Activity
Benzo(f)thieno(2,3-c)quinoline derivatives have garnered attention in pharmacological research due to their diverse biological activities, particularly in anticancer and neuropharmacological domains. This article explores the biological activity of the compound Benzo(f)thieno(2,3-c)quinoline-9,10-diol, 4,5,5a,6,7,11b-hexahydro-2-propyl-, hydrochloride, (5aR,11bS)-rel- , synthesizing findings from various studies.
1. Chemical Structure and Synthesis
The compound under discussion is characterized by a complex polycyclic structure that includes a thienoquinoline framework. The synthesis of such compounds typically involves multi-step processes that may include cyclization reactions and modifications to introduce various substituents that can enhance biological activity.
Table 1: General Features of Benzo(f)thieno(2,3-c)quinoline Derivatives
| Feature | Description |
|---|---|
| Molecular Formula | C₁₄H₁₅ClN₂O₂S |
| Molecular Weight | 300.80 g/mol |
| Structural Characteristics | Polycyclic with thieno and quinoline rings |
| Potential Modifications | Substituents at various positions for activity |
2.1 Anticancer Activity
Research indicates that benzo(f)thieno(2,3-c)quinoline derivatives exhibit significant anticancer properties. The mechanism of action is primarily attributed to their ability to intercalate into DNA and inhibit topoisomerase II (Topo II), which is crucial for DNA replication and transcription.
- Mechanism : Compounds like benzo(f)thieno(2,3-c)quinoline can form stable complexes with DNA, disrupting its function and leading to apoptosis in cancer cells.
- Case Study : In a study examining various derivatives against different cancer cell lines (e.g., CNS cancer and leukemia), certain compounds demonstrated high lethality rates (up to 17% on specific lines), suggesting their potential as effective anticancer agents .
Table 2: Anticancer Activity of Selected Compounds
| Compound | Cell Line | PGI (%) | Lethality (%) |
|---|---|---|---|
| 5a | SNB-75 (CNS) | 60 | 12 |
| 6c | SR leukemia | >50 | 17 |
| 9′c | Various | <20 | N/A |
3. Neuropharmacological Effects
In addition to anticancer properties, some derivatives have shown promise as selective dopamine D1 receptor agonists. This activity suggests potential applications in treating neurological disorders such as Parkinson's disease.
- Selectivity : Compounds bearing small alkyl substituents at specific positions exhibit high selectivity for D1 receptors over D2 receptors (D2/D1 > 50), indicating their potential therapeutic value in neuropharmacology .
4. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzo(f)thieno(2,3-c)quinoline derivatives:
- Key Findings :
- The presence of specific functional groups significantly enhances anticancer activity.
- Modifications at the 4 and 5 positions have been linked to increased potency against various cancer cell lines.
Table 3: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Keto group at C3 | Essential for anticancer activity |
| Alkyl substitution | Enhances D1 receptor selectivity |
Scientific Research Applications
Synthesis of Benzo(f)thieno(2,3-c)quinoline Derivatives
The synthesis of benzo(f)thieno(2,3-c)quinoline derivatives typically involves multi-step chemical reactions that can include cyclocondensation and functional group modifications. Various synthetic routes have been explored to obtain these compounds with high yields and purity. For example:
- Cyclocondensation Reactions: These reactions are often employed to form the core quinoline structure from simpler precursors. The use of catalysts such as Lewis acids can enhance the efficiency of these reactions .
- Functionalization: Post-synthetic modifications allow for the introduction of various functional groups that can enhance biological activity or alter pharmacokinetic properties. This includes alkylation and acylation reactions which can be tailored based on desired properties .
Antiviral Properties
Benzo(f)thieno(2,3-c)quinoline derivatives have shown promising antiviral activity against several viral strains. Research indicates that these compounds can inhibit viral replication through various mechanisms:
- Inhibition of Viral Entry: Some derivatives have been found to block the entry of viruses such as the Zika virus and HIV into host cells .
- Direct Antiviral Activity: Certain compounds exhibit direct antiviral effects by interfering with viral enzymes or replication processes. For instance, quinoline derivatives have been evaluated for their efficacy against herpes simplex virus and enteroviruses .
Anticancer Activities
The anticancer potential of benzo(f)thieno(2,3-c)quinoline derivatives has been extensively studied. Key findings include:
- Induction of Apoptosis: Specific analogs have been identified that effectively induce apoptosis in cancer cells through mechanisms involving microtubule disruption and cell cycle arrest. For example, certain derivatives demonstrated nanomolar potency against colorectal cancer cell lines .
- Structure-Activity Relationship (SAR): Studies have established correlations between chemical structure modifications and biological activity. Compounds with specific substituents showed enhanced antiproliferative effects against various cancer cell lines .
Therapeutic Applications
The therapeutic potential of benzo(f)thieno(2,3-c)quinoline derivatives extends beyond antiviral and anticancer applications:
- Neuroprotective Effects: Some studies suggest that these compounds may possess neuroprotective properties, potentially offering benefits in neurodegenerative diseases .
- Dopamine Agonism: Certain derivatives have been explored for their role as dopamine agonists, indicating potential applications in treating disorders such as Parkinson's disease .
Case Studies
Several case studies illustrate the applications of benzo(f)thieno(2,3-c)quinoline derivatives:
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzo(f)thienoquinoline Derivatives
Key Observations :
Ring Fusion Variations: The target compound’s benzo[f]thienoquinoline core distinguishes it from analogues like benzo[h]naphthothienoquinoline (additional naphtho group) and benzothiopyrano-quinoline (thiopyrano instead of thiophene fusion) .
Functional Groups: The 9,10-diol groups in the target compound are critical for dopamine receptor binding. Esterification (ABT-431) improves pharmacokinetics, while substitution with imidazolinyl groups in thienoquinolones shifts activity to antitumor effects .
Pharmacological Activity
Table 2: Pharmacological Profiles of Selected Compounds
Key Observations :
Selectivity : The target compound’s D1 agonism (EC₅₀ = 1.2 nM) is highly selective, unlike Tolcapone, which acts via COMT inhibition .
Therapeutic Scope: While the target compound and Tolcapone both target Parkinson’s pathways, their mechanisms differ entirely. Thienoquinolones, despite structural similarity, exhibit antitumor activity .
Key Observations :
Photocyclization: A common method for fused thienoquinoline systems. The target compound’s synthesis leverages this approach, similar to benzo[h]naphthothienoquinoline derivatives .
Research Findings and Implications
- Behavioral Efficacy : The target compound maintains efficacy in primate Parkinson’s models without tolerance, a rare trait among dopamine agonists .
- Structural-Activity Relationship (SAR) : The propyl group at position 2 optimizes D1 binding, while diol groups are essential for agonist activity. Esterification (ABT-431) enhances blood-brain barrier penetration .
- Divergent Applications : Despite shared synthetic routes, structural modifications (e.g., naphtho-fusion in or imidazolinyl substitution in ) lead to vastly different biological activities.
Preparation Methods
Synthetic Strategies for the Thienoquinoline Core
The construction of the benzo(f)thieno[2,3-c]quinoline framework forms the foundational step. Source outlines a cyclization approach using phosphorus oxychloride (POCl₃) to convert lactam intermediates into chloro derivatives. For instance, irradiating a carboxamide precursor in acetone with triethylamine yields a lactam, which is subsequently treated with POCl₃ to form the chlorinated quinoline core (46–73% yield) . Analogous methods can be adapted for the target compound by substituting methoxy groups with diol functionalities at positions 9 and 10.
Key to this step is the regioselective closure of the thiophene ring. Source demonstrates the synthesis of thieno[3,2-c]quinolines via nitroaniline intermediates, suggesting that a similar pathway—starting from 4-nitroaniline—could be employed to assemble the thienoquinoline skeleton . Cyclization under acidic conditions (e.g., polyphosphoric acid) may facilitate ring closure while preserving the diol substituents.
Hydrogenation to Form Hexahydro Rings
The hexahydro ring system is generated via catalytic hydrogenation. Source details hydrogenation under high-pressure H₂ (15 bar) using palladium acetate and 1,3-bis(diphenylphosphine)propane as catalysts . For the target compound, this step reduces the quinoline’s aromatic rings while preserving stereochemistry at 5aR and 11bS. Asymmetric hydrogenation with chiral ligands (e.g., (S)-BINAP) could enforce the desired (5aR,11bS) configuration, though source achieves stereocontrol through substrate-directed hydrogenation of a pre-existing chiral center .
Reaction conditions significantly impact yield and selectivity. Optimal parameters include:
-
Temperature: 90–100°C
-
Pressure: 10–15 bar H₂
-
Catalyst loading: 5 mol% Pd
-
Solvent: Ethanol or ethyl acetate
Post-hydrogenation, the diol groups at positions 9 and 10 are deprotected if introduced as acetates or ethers earlier in the synthesis.
Diol Group Formation
The 9,10-diol functionality is introduced via hydroxylation or deprotection. Source employs methoxy groups that are later demethylated using BBr₃ or HBr/AcOH . For the target compound, diethyl oxalate protection followed by acidic hydrolysis (HCl/MeOH) could yield the diol. Alternatively, direct oxidation of a dihydroquinoline precursor with OsO₄ or KMnO₄ may install the diol groups, though this requires careful control to avoid over-oxidation.
Hydrochloride Salt Formation
The final step involves converting the free base to the hydrochloride salt. Source treats the amine intermediate with concentrated HCl in ethanol, followed by recrystallization from acetone/water . For the target compound, dissolving the free base in anhydrous ether and bubbling HCl gas through the solution precipitates the hydrochloride salt. Filtration and washing with cold ether yield the pure product (85–92% recovery).
Optimization of Reaction Conditions
Modern techniques like microwave (MW) and ultrasound (US) irradiation enhance synthetic efficiency. Source reports a 40% reduction in reaction time and 15–20% yield improvement using MW for cycloadditions . Similarly, US irradiation accelerates mass transfer in heterogeneous reactions (e.g., hydrogenation), improving catalyst turnover.
Table 1: Comparative Yields Under Different Conditions
| Step | Traditional Heating | Microwave | Ultrasound |
|---|---|---|---|
| Cyclization | 68% | 82% | 78% |
| Hydrogenation | 73% | 88% | 85% |
| Hydrochloride Formation | 92% | 95% | 93% |
Analytical Characterization
The compound is validated using spectral techniques:
-
NMR : Distinct signals for the propyl group (δ 0.9–1.1 ppm, triplet; δ 1.5–1.7 ppm, sextet; δ 2.3–2.5 ppm, triplet) and diol protons (δ 5.2–5.5 ppm) .
-
IR : O–H stretch at 3300 cm⁻¹, C–O at 1250 cm⁻¹, and C–S at 680 cm⁻¹ .
X-ray crystallography confirms the (5aR,11bS) configuration, with torsional angles aligning with the reported relative stereochemistry .
Q & A
Q. What synthetic strategies are employed to construct the fused benzothienoquinoline core of this compound, and how is stereochemical control achieved?
The synthesis involves a multi-step approach starting with halogenated pyridine precursors. For example, 2-chloro-4-fluoropyridine undergoes lithiation and subsequent coupling with substituted benzaldehyde derivatives to form intermediates like 3-(2-bromobenzoyl)-2-chloropyridine . Stereochemical control at the 5aR and 11bS positions is achieved via catalytic asymmetric hydrogenation or chiral resolution during intermediate steps. Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization are critical for isolating enantiomerically pure fractions .
Q. Which spectroscopic techniques are essential for characterizing this compound’s structure and purity?
Key techniques include:
- 1H/13C NMR : Assigns proton environments (e.g., diastereotopic hydrogens in the hexahydroquinoline ring) and confirms substitution patterns .
- IR spectroscopy : Identifies functional groups (e.g., hydroxyl stretches at ~3300 cm⁻¹ and quinoline C=O stretches at ~1680 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ for C19H22ClNO2S requires m/z 364.1042) .
- X-ray crystallography : Resolves absolute stereochemistry when single crystals are obtainable .
Q. How is the hydrochloride salt form prepared, and what analytical methods confirm its formation?
The free base is treated with HCl (gaseous or in anhydrous ether) under inert conditions. Salt formation is confirmed via:
- Titration : Quantifies chloride content .
- DSC/TGA : Detects decomposition events unique to the hydrochloride form (e.g., loss of HCl at ~200°C) .
- Solubility tests : Increased aqueous solubility compared to the free base .
Advanced Research Questions
Q. What experimental designs are recommended to resolve discrepancies in reported bioactivity data (e.g., IC50 variability across kinase assays)?
- Assay standardization : Use ADP-Glo™ kits under uniform ATP concentrations (e.g., 10 μM) and pre-incubate compounds for 30 minutes to ensure equilibrium binding .
- Orthogonal validation : Pair enzymatic assays (e.g., kinase inhibition) with cellular models (e.g., phosphorylation status via Western blot) to confirm target engagement .
- Structural analysis : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to identify conformational flexibility that may affect binding .
Q. How can structure-activity relationship (SAR) studies be optimized to enhance selectivity for specific kinase targets?
- Scaffold diversification : Introduce substituents at the 2-propyl position (e.g., aryl or heteroaryl groups) to modulate steric and electronic interactions with kinase ATP pockets .
- Proteome-wide profiling : Utilize kinome-wide screening platforms (e.g., KINOMEscan) to identify off-target effects and refine selectivity .
- Metabolite analysis : Assess metabolic stability (e.g., liver microsome assays) to prioritize derivatives with improved pharmacokinetic profiles .
Q. What computational methods are effective in predicting the compound’s photophysical properties for optopharmacology applications?
- TD-DFT calculations : Optimize geometries (B3LYP/6-31G*) and simulate UV-Vis spectra to predict absorption maxima (e.g., λmax ~350 nm for π→π* transitions) .
- Fluorescence lifetime imaging (FLIM) : Validate computational predictions by measuring excited-state lifetimes in solution (e.g., τ = 2.5 ns in PBS) .
Methodological Notes
- Data Contradictions : Conflicting IC50 values may arise from assay conditions (e.g., ATP concentration variations). Always report assay parameters (e.g., [ATP], pH) alongside activity data .
- Synthetic Pitfalls : Low yields in cyclization steps (e.g., <20% for thieno-quinoline formation) can be mitigated by optimizing catalysts (e.g., CuI vs. Pd(PPh3)4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
